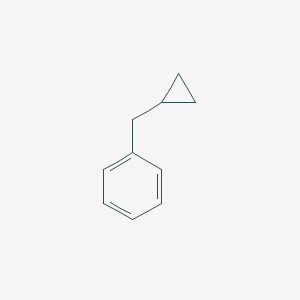
Cyclopropylphenylmethane
Übersicht
Beschreibung
Cyclopropylphenylmethane is not directly discussed in the provided papers; however, the papers do provide insights into related cyclophane compounds and cyclopropanation reactions that can be relevant to understanding the broader context of cyclopropylphenylmethane's chemistry. Cyclophanes are macrocyclic compounds that often feature high strain and unusual conformations, which can lead to surprising properties . Cyclopropanation reactions are key in synthesizing cyclopropane subunits, which are found in a wide range of naturally occurring compounds and are used as versatile synthetic intermediates .
Synthesis Analysis
The synthesis of cyclophanes and related compounds often involves complex reactions such as ring-closing metathesis (RCM) , self-assembly processes , and macrocyclization reactions . For example, the synthesis of m-terphenyl-based cyclophanes with nitrogen intra-annular functional groups is achieved through a template-promoted cyclization by RCM . Similarly, heterometallic cyclophanes are prepared from self-assembly processes, characterized by various analytical techniques .
Molecular Structure Analysis
The molecular structure of cyclophanes can be highly strained and adopt unusual conformations. X-ray crystallography is often used to determine the structure of these compounds . For instance, the synthesis of chiral cyclophanes that can coordinate to metals involves intramolecular [4+2]cycloaddition, and the resulting structures are analyzed by X-ray analysis . The molecular structure can significantly influence the photophysical and electrochemical properties of these compounds .
Chemical Reactions Analysis
Cyclophanes and cyclopropane-containing compounds participate in various chemical reactions. Stereoselective cyclopropanation reactions are particularly important for introducing the cyclopropane subunit into molecules . These reactions can be mediated by halomethylmetal, transition metal-catalyzed decomposition of diazo compounds, or nucleophilic addition-ring closure sequences .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclophanes are influenced by their molecular structure. For example, cyclophanes can exhibit luminescence properties, which are useful in sensing applications . The electrochemical properties, such as redox behavior, are also critical and can be studied through cyclic voltammetry . The photophysical properties, including luminescence and circularly polarized luminescence (CPL), are investigated to understand the potential applications in organic electroluminescence .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Transition-Metal Cyclophanes
- Cyclopropylphenylmethane derivatives, specifically transition-metal cyclophanes, have been synthesized and characterized for potential use in condensed-phase binding of selected molecular guests. These compounds show promise in volatile organic chemical sensing devices due to their mass-responsive or light-responsive properties (Slone et al., 1998).
Host-Guest Chemistry and New Materials Design
- Cyclopropylphenylmethane-based cyclophanes have applications in host-guest chemistry. Studies have focused on their complexation with various molecular guests and their potential use in the design of new materials, including ferroelectric liquid crystals and charge transfer materials (Collet et al., 1993).
Catalytic Cyclopropanation of Electron-Deficient Alkenes
- These compounds have been used in the catalytic cyclopropanation of electron-deficient alkenes. The research demonstrates the efficiency of certain catalysts and conditions in producing cyclopropanes, which are valuable in various chemical syntheses (Aggarwal et al., 2000).
Building Blocks for Cyclophanes with Intra-Annular Functionality
- Cyclopropylphenylmethane derivatives have been used as building blocks for creating cyclophanes with intra-annular functionality. These compounds offer diverse structural variations and have applications in the synthesis of bi- and tricyclic cyclophanes (Hart & Rajakumar, 1995).
Asymmetric Cyclopropanations and Enantioselective Synthesis
- Research has also focused on the asymmetric cyclopropanation of alkenes, facilitated by Cyclopropylphenylmethane derivatives. This process is significant for the practical enantioselective synthesis of cyclopropane-containing compounds, which are important in medicinal chemistry (Davies et al., 1996).
Synthesis and Molecular Modeling of Cyclic Arylene Ether Oligomers
- The synthesis of novel cyclic arylene ether oligomers, using Cyclopropylphenylmethane derivatives, has been explored. These compounds have potential applications in biomimetics and as precursors in ring-opening polymerizations (Ahmed, 1997).
Stereospecific Cyclopropanation of Diarylcarbene Cation Radicals
- Cyclopropylphenylmethane-related compounds have been used in the stereospecific cyclopropanation of diarylcarbene cation radicals. This research contributes to understanding the mechanisms of cyclopropanation and the synthesis of substituted cyclopropanes (Stoub et al., 1996).
Ammonium-Selective Ionophoric Properties
- Some Cyclopropylphenylmethane-based cyclophanes demonstrate ammonium-selective ionophoric properties. This property is particularly intriguing for the development of selective sensors and molecular recognition systems (Hosokawa et al., 2001).
Zukünftige Richtungen
While specific future directions for Cyclopropylphenylmethane were not found in the search results, it’s worth noting that the field of theoretical and computational chemistry is rapidly advancing due to improvements in computational power and the development of efficient algorithms . This could potentially impact future research and applications of Cyclopropylphenylmethane.
Eigenschaften
IUPAC Name |
cyclopropylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-4-9(5-3-1)8-10-6-7-10/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXBRGATQTAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168155 | |
| Record name | Benzylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | Benzylcyclopropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20516 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cyclopropylphenylmethane | |
CAS RN |
1667-00-1 | |
| Record name | (Cyclopropylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylcyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzylcyclopropane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX9U4V2RJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



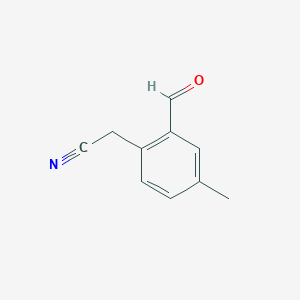
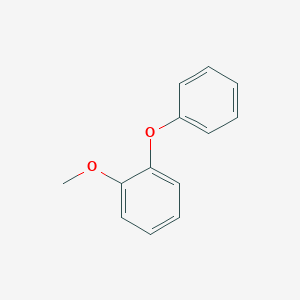
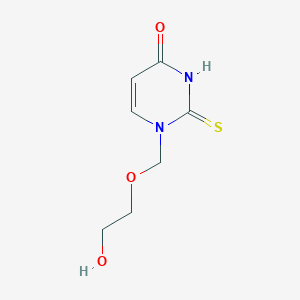
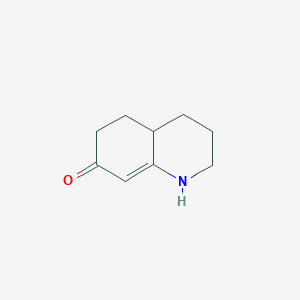
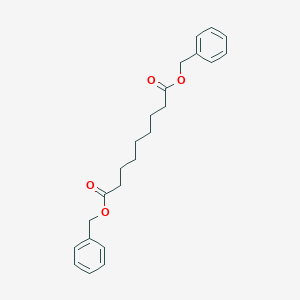
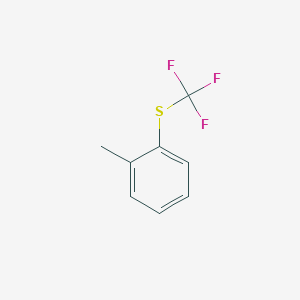
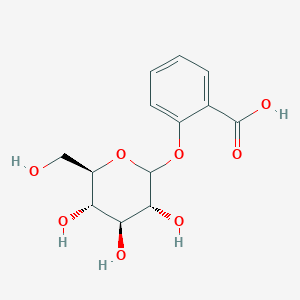
![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)
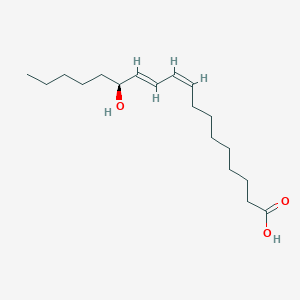
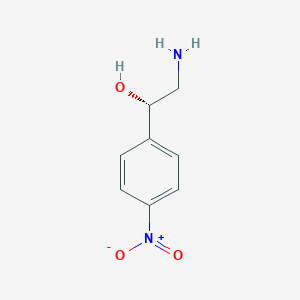
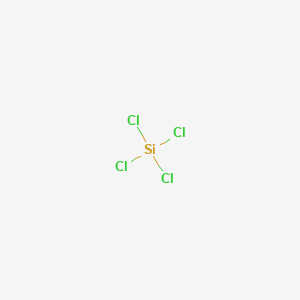
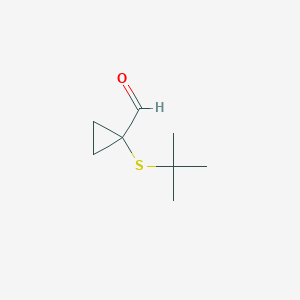
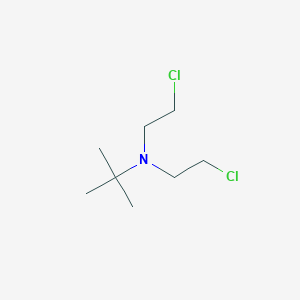
![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)